Scientific Field: Medical Science
Summary of Application: Liensinine, a bisbenzylisoquinoline alkaloid found in various parts of the lotus (Nelumbo nucifera Gaertn.) including seeds, has been studied for its preventive activity on vascular inflammation.
Methods of Application: The study evaluated the anti-oxidative activity of liensinine using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay method and measuring the peroxidation of serum lipid.
Results: Liensinine possesses significant anti-oxidative activity as revealed by the DPPH assay and inhibition of serum lipid peroxidation.
Scientific Field: Neurology
Summary of Application: Liensinine and neferine have been studied for their neuroprotective effects via the autophagy pathway in transgenic Caenorhabditis elegans.
Summary of Application: Liensinine has been studied for its potential to treat cerebral ischemia–reperfusion injuries (CIRI), a type of brain injury caused by the sudden return of blood supply after a period of ischemia or lack of blood supply.
Methods of Application: An in vitro ischemia–reperfusion (I/R) neuronal cell model was established and pretreated with liensinine.
Results: Liensinine treatment increased cell viability, decreased cell injury and apoptosis, and inhibited autophagy.
Scientific Field: Pulmonology
Scientific Field: Ophthalmology
Summary of Application: Liensinine has been studied for its effects on cell proliferation and MAP3K7 gene expression in TGF-β1-treated human Tenon’s fibroblast cells.
Liensinine is a bioactive alkaloid primarily derived from the seeds of the lotus plant, specifically from the species Nelumbo nucifera. It has garnered significant attention due to its diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antioxidant activities. Liensinine is characterized by its complex chemical structure, which contributes to its biological efficacy. Research indicates that this compound can inhibit cell growth in various cancer types and modulate inflammatory responses in vascular tissues .
Liensinine exhibits diverse mechanisms of action depending on the biological context. Here are some key areas of research:
Liensinine exhibits a range of biological activities:
Liensinine has potential applications in various fields:
Research on liensinine's interactions with other compounds is ongoing. Notably:
Liensinine shares structural and functional similarities with several other compounds derived from natural sources. Below is a comparison highlighting its uniqueness:
Liensinine stands out due to its specific focus on cancer treatment and vascular inflammation modulation, making it a unique candidate for further research in therapeutic applications. Its ability to both scavenge free radicals and inhibit key inflammatory pathways distinguishes it from other similar compounds.
Reverse-phase chromatographic systems represent the cornerstone methodology for liensinine isolation, with several optimized configurations demonstrating exceptional performance characteristics. The Hypersil Biphenyl Dimethyl Sulfide Carbon-18 column (4.0 millimeters × 250 millimeters, particle size 5 micrometers) has emerged as a preferred stationary phase for analytical separations [1] [2]. This configuration utilizes a quaternary mobile phase consisting of methanol, 0.2 molar potassium dihydrogen phosphate, 0.2 molar sodium hydroxide, and triethylamine in a precise volumetric ratio of 71:17:12:0.002, maintaining a solution hydrogen ion concentration between 9.2 and 9.3 [3] [1].
Chromatographic performance parameters demonstrate remarkable analytical capabilities, with lower limits of quantification reaching 0.03 micrograms per milliliter for liensinine detection [1] [2]. The calibration linearity extends across a concentration range of 0.031 to 2.00 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [1]. Intra-day and inter-day precision measurements remain below 8 percent relative standard deviation across all tested concentration levels [1] [2].
Sample preparation methodologies employ liquid-liquid extraction procedures utilizing diethyl ether as the extractive solvent [4] [1]. Recovery efficiencies consistently exceed 80 percent for liensinine extraction from biological matrices [1] [2]. The extraction protocol involves the addition of ammonia-ammonium chloride buffer to achieve a hydrogen ion concentration of 10, followed by triple extraction with diethyl ether [4].
Ultra High Performance Liquid Chromatography systems provide enhanced separation efficiency through the implementation of sub-2-micrometer particle stationary phases [5] [6]. The Acquity Ultra High Performance Liquid Chromatography Biphenyl Ethyl Hybrid Carbon-18 column demonstrates superior chromatographic resolution with significantly reduced analysis times [5]. Gradient elution profiles utilize acetonitrile and 1 percent formic acid in water, with flow rates optimized to 0.40 milliliters per minute [5].
Performance characteristics of Ultra High Performance Liquid Chromatography systems demonstrate enhanced sensitivity with lower limits of quantification reaching 5 nanograms per milliliter [5]. Analysis times are substantially reduced to 2-5 minutes while maintaining chromatographic resolution equivalent to conventional High Performance Liquid Chromatography systems [5]. The linearity range spans 5-700 nanograms per milliliter with correlation coefficients exceeding 0.999 [5].
High Speed Counter-Current Chromatography methodologies enable large-scale preparative separation of liensinine from complex botanical matrices [7] [8]. The technique employs upright coil planet centrifuge systems with four multilayer coils connected in series, providing a total capacity of 1600 milliliters [8]. Two-phase solvent systems have been optimized for different scale requirements [7] [8].
Small-scale separations utilize a solvent system composed of light petroleum (boiling point 60-90 degrees Celsius), ethyl acetate, tetrachloromethane, chloroform, methanol, and water in volumetric ratios of 1:1:4:4:6:2 [8]. This system enables rapid separation within 150 minutes, yielding 95 milligrams of liensinine with purity exceeding 95 percent from 1102 milligrams of crude alkaloid extract [8].
Large-scale preparative applications employ an optimized solvent system of ethyl acetate, tetrachloromethane, methanol, and water (1:6:4:1, volume per volume) [8]. This configuration processes 5850 milligrams of crude alkaloid in a single 9-hour separation, producing 650 milligrams of liensinine with purity exceeding 97 percent [8].
Alternative preparative systems utilize n-hexane, ethyl acetate, methanol, and water (5:8:4:5, volume per volume) containing 0.5 percent ammonium hydroxide [7]. From 200 milligrams of crude extract, this system yields 18.4 milligrams of liensinine with 96.8 percent purity [7].
Electrospray ionization mass spectrometry operates through the charge residue mechanism for large molecular species like liensinine [9]. The ionization process involves the formation of Taylor cone structures at applied voltages exceeding 6 kilovolts, generating microscopic charged droplets [10]. Coulombic fission events produce increasingly smaller droplets until isolated biomolecules achieve ionization through field evaporation or ion evaporation mechanisms [9] [10].
Liensinine ionization efficiency demonstrates optimal performance under positive electrospray ionization conditions [11] [12]. The protonated molecular ion [M+H]+ appears at mass-to-charge ratio 611.15, corresponding to the monoisotopic molecular mass of 610.15 daltons [11] [12] [13]. Ionization parameters require careful optimization, with capillary voltages typically set at 3.0-3.2 kilovolts and source temperatures maintained at 120 degrees Celsius [11] [12].
Tandem mass spectrometry fragmentation of protonated liensinine generates characteristic product ion spectra enabling selective detection [11] [12] [13]. The primary fragmentation pathway involves the transition from the precursor ion at mass-to-charge ratio 611.15 to the product ion at mass-to-charge ratio 206.10 [11] [12]. This fragmentation represents a neutral loss of 405.05 daltons, corresponding to the elimination of a major structural fragment [11] [12].
Alternative fragmentation pathways produce secondary product ions at mass-to-charge ratios 192.2 and 206.2, which serve as confirmatory transitions for structural identification [5] [14]. Collision energy optimization is critical for achieving maximum sensitivity, with values typically ranging from 25 to 45 electron volts depending on instrument configuration [11] [12] [5].
Internal standard selection utilizes dauricine as a structural analog, exhibiting similar ionization characteristics [11] [12]. The dauricine precursor-to-product ion transition occurs at mass-to-charge ratio 625.25 to 206.10, providing chromatographic elution sufficiently separated from liensinine [11] [12].
Collision-induced dissociation of protonated liensinine follows predictable fragmentation patterns characteristic of bisbenzylisoquinoline alkaloid structures [15] [16]. Primary fragmentation initiates through charge-directed cleavage of glycosidic linkages and retro-Diels-Alder reactions [15]. Sequential fragmentation produces smaller ionic species through neutral losses of water (18 daltons), carbon monoxide (28 daltons), and alkyl substituents [15] [16].
Benzylisoquinoline core structures demonstrate characteristic fragmentation involving the formation of tropylium-like ions at mass-to-charge ratio 206 [11] [12]. This base peak fragment results from rearrangement reactions involving the aromatic ring systems and represents the most stable ionic species under collision-induced dissociation conditions [15].
One-dimensional proton Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of liensinine through chemical shift analysis and coupling pattern interpretation [17] [18]. Aromatic proton signals appear in the characteristic downfield region between 6.5 and 7.5 parts per million, reflecting the deshielding effects of the benzylisoquinoline ring systems [19] [20].
Methoxy group protons exhibit distinctive singlet resonances in the upfield region between 3.5 and 4.0 parts per million [19]. Aliphatic methylene protons connecting the isoquinoline units display complex multipicity patterns due to vicinal coupling with adjacent protons [19] [20].
Integration ratios provide quantitative structural information, confirming the molecular formula and substitution patterns [19]. Chemical shift assignments require temperature-dependent studies and deuterium exchange experiments to distinguish exchangeable protons from non-exchangeable aromatic signals [21].
Carbon-13 Nuclear Magnetic Resonance spectroscopy delivers detailed carbon framework characterization through chemical shift correlation with functional group environments [17] [22]. Aromatic carbon signals distribute across the 120-160 parts per million region, with quaternary carbons appearing further downfield due to reduced proton coupling [22].
Methoxy carbon resonances appear as characteristic signals near 55-60 parts per million, while aliphatic carbon atoms exhibit upfield chemical shifts consistent with their electronic environments [22]. Carbonyl carbon signals, when present, demonstrate distinctive downfield resonances exceeding 170 parts per million [22].
Distortionless Enhancement by Polarization Transfer experiments enable carbon multiplicity determination, distinguishing primary, secondary, tertiary, and quaternary carbon atoms [22]. Attached Proton Test sequences provide additional structural confirmation through phase-sensitive detection of carbon signals [22].
Correlation Spectroscopy experiments establish proton-proton connectivity through scalar coupling networks [17]. Homonuclear correlation patterns reveal structural relationships between spatially proximate protons within the molecular framework [23].
Heteronuclear Single Quantum Coherence spectroscopy correlates directly bonded carbon-proton pairs, providing unambiguous assignments for complex spectral regions [17] [24]. Heteronuclear Multiple Bond Correlation experiments extend connectivity information through two- and three-bond carbon-proton relationships [17].
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